molecular formula C13H13FO3 B1323836 trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-04-3

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323836
M. Wt: 236.24 g/mol
InChI Key: YWYRHYHQPXIURO-GHMZBOCLSA-N
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Description

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, also known as trans-2-FCPA, is a cyclic carboxylic acid derivative with a fluorine atom at the para-position of the benzoyl moiety. It is an important intermediate in the synthesis of various pharmaceutically active compounds, including the HIV protease inhibitors and cyclopentane-based antifungal agents. Trans-2-FCPA has also been used in the synthesis of other compounds, such as cyclic peptides, which have potential applications in the fields of medicine, agriculture and biotechnology.

Scientific Research Applications

High-Performance Liquid Chromatography Applications

  • Chromatographic Separation:
    • A chromatographic method was developed to separate isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids using pre-column derivatization with chiral derivatizing reagents. This method allows for optimal separation of diastereometric and enantiomeric pairs, showing potential applications for the separation and analysis of structurally similar compounds (Péter & Fülöp, 1995).
  • Analytical Chemistry:
    • A method was introduced for the determination of various compounds including 4-fluoro-3-phenoxybenzoic acid in human urine, showcasing the use of liquid chromatography coupled with tandem mass spectrometry. This indicates the role of sophisticated analytical techniques in monitoring and quantifying specific metabolites or chemical compounds in biological samples (Baker, Olsson, & Barr, 2004).

Synthesis and Structural Analysis

  • Chemical Synthesis:
    • The synthesis of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers was described, involving reactions of racemic cis-2-amino-1-cyclopentane or -cyclohexane-1-carboxylic acid with various agents. This highlights the synthesis and preparation of complex organic compounds, potentially paving the way for novel chemical entities with specific properties (Szakonyi et al., 1998).
  • Structural Characterization:
    • The structure of 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid was elucidated, showcasing the use of crystallography in determining the conformation and intramolecular interactions of complex organic molecules. Such detailed structural analysis aids in understanding the chemical behavior and potential applications of the compounds (Ngah et al., 2014).

Biochemical and Medicinal Applications

  • Pharmacological Isosteres:

    • Cyclopentane-1,3-diones were studied as potential isosteres for the carboxylic acid functional group, with applications in the design of potent thromboxane A2 receptor antagonists. This research is significant for drug design, offering new avenues for creating compounds with desired biological activities (Ballatore et al., 2011).
  • Protective Groups in Synthesis:

    • The use of fluorobenzoyl groups as protective groups in the synthesis of glycopeptides was explored, demonstrating their advantages in glycosidic bond formation and ease of removal. This has implications in synthetic chemistry, particularly in the synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).

properties

IUPAC Name

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRHYHQPXIURO-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641332
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733741-04-3
Record name rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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